molecular formula C5H10O3 B1598035 5-(Hydroxymethyl)tetrahydrofuran-3-ol CAS No. 58534-88-6

5-(Hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B1598035
CAS No.: 58534-88-6
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chemical compound that belongs to the class of tetrahydrofurans It is characterized by a furan ring with a hydroxymethyl group attached to the third carbon and a hydroxyl group attached to the fifth carbon

Scientific Research Applications

5-(Hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol typically involves the hydrogenation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts, such as nickel or ruthenium, under specific conditions. For instance, the hydrogenation of HMF in the presence of a nickel catalyst can yield this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the hydrogenation of HMF derived from biomass, utilizing heterogeneous catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts like palladium or nickel is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making it a valuable compound for therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A precursor to 5-(Hydroxymethyl)tetrahydrofuran-3-ol, used in similar applications.

    2,5-Bis(hydroxymethyl)furan (BHMF): Another derivative of HMF with similar chemical properties.

    2,5-Dimethyltetrahydrofuran (DMTHF): A related compound used in biofuel production.

Uniqueness

This compound is unique due to its specific functional groups and reactivity.

Properties

IUPAC Name

5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391037
Record name 5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-88-6
Record name 5-(hydroxymethyl)tetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
5-(Hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
5-(Hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
5-(Hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
5-(Hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
5-(Hydroxymethyl)tetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.